N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
“N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a complex organic compound that contains several functional groups and rings . It has a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds, such as pyrazolines and their derivatives, have been the focus of many studies due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a pyrazolo[3,4-d]pyrimidine core, a dichlorophenyl group, and a thioacetamide group . These groups could potentially allow for various chemical reactions and interactions.
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific conditions and reagents used . The presence of various functional groups could allow for a range of chemical reactions.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers synthesized a novel series of triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines. Among these, chalcones 7d, 7g, and 8g exhibited potent in vitro anticancer activity against different cancer strains, with remarkable GI50 values ranging from 0.422 to 14.9 μM and LC50 values ranging from 5.08 μM to >100 μM . These findings suggest that this compound could be explored further as a potential therapeutic agent in cancer treatment.
Thymidylate Synthase Modulation
In silico studies indicated that both chalcones and triazine derivatives derived from this compound could act as modulators of the human thymidylate synthase enzyme. Understanding their inhibitory nature could provide insights into their potential use in antifolate therapy or other related applications .
Organic Synthesis and Pharmaceuticals
Beyond its biological activities, N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide serves as an important raw material and intermediate in organic synthesis. Researchers have explored its utility in the development of pharmaceuticals and other chemical compounds .
Agrochemical Applications
Interestingly, this compound is also a phenyl urea pre-emergent agrochemical. Its role in agriculture warrants further investigation, especially considering its diverse properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth .
Biochemical Pathways
The compound’s action on EGFR-TK affects multiple biochemical pathways. By inhibiting EGFR-TK, the compound disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival .
Result of Action
The compound’s action results in significant anti-proliferative activity. It has been shown to exhibit broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-8-2-1-6(3-9(8)15)17-10(21)5-23-13-18-11-7(4-16-20-11)12(22)19-13/h1-4H,5H2,(H,17,21)(H2,16,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKABFOXOMVQEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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